molecular formula C10H8ClFO B14767080 (2-Chloro-3-fluorophenyl)(cyclopropyl)methanone

(2-Chloro-3-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B14767080
M. Wt: 198.62 g/mol
InChI Key: VXXXOAOKTCREGL-UHFFFAOYSA-N
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Description

(2-Chloro-3-fluorophenyl)(cyclopropyl)methanone is a chemical compound with the molecular formula C10H8ClFO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a cyclopropyl group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-3-fluorophenyl)(cyclopropyl)methanone typically involves the reaction of 2-chloro-3-fluorobenzoyl chloride with cyclopropylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3-fluorophenyl)(cyclopropyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chloro-3-fluorophenyl)(cyclopropyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-3-fluorophenyl)(cyclopropyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
  • (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone
  • (2-Chloro-3-fluorophenyl)(cyclopropyl)ethanone

Uniqueness

(2-Chloro-3-fluorophenyl)(cyclopropyl)methanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C10H8ClFO

Molecular Weight

198.62 g/mol

IUPAC Name

(2-chloro-3-fluorophenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H8ClFO/c11-9-7(2-1-3-8(9)12)10(13)6-4-5-6/h1-3,6H,4-5H2

InChI Key

VXXXOAOKTCREGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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